Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16178289
InChI: InChI=1S/C22H22BrNO2/c1-2-3-4-7-14-26-22(25)19-15-21(16-10-12-17(23)13-11-16)24-20-9-6-5-8-18(19)20/h5-6,8-13,15H,2-4,7,14H2,1H3
SMILES:
Molecular Formula: C22H22BrNO2
Molecular Weight: 412.3 g/mol

Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate

CAS No.:

Cat. No.: VC16178289

Molecular Formula: C22H22BrNO2

Molecular Weight: 412.3 g/mol

* For research use only. Not for human or veterinary use.

Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate -

Specification

Molecular Formula C22H22BrNO2
Molecular Weight 412.3 g/mol
IUPAC Name hexyl 2-(4-bromophenyl)quinoline-4-carboxylate
Standard InChI InChI=1S/C22H22BrNO2/c1-2-3-4-7-14-26-22(25)19-15-21(16-10-12-17(23)13-11-16)24-20-9-6-5-8-18(19)20/h5-6,8-13,15H,2-4,7,14H2,1H3
Standard InChI Key WHSMGUUZUCLMQB-UHFFFAOYSA-N
Canonical SMILES CCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate belongs to the quinoline family, featuring a bicyclic aromatic system with nitrogen at position 1. The compound’s IUPAC name, hexyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate, reflects its substitution pattern:

  • 2-position: 4-bromophenyl group (aromatic ring with bromine at the para position)

  • 4-position: Hexyl ester (-OCO-hexyl chain)

  • 6-position: Methyl group (-CH3_3)

Key identifiers include:

PropertyValue
CAS NumberNot publicly disclosed
Molecular FormulaC23H24BrNO2\text{C}_{23}\text{H}_{24}\text{BrNO}_2
Molecular Weight426.3 g/mol
SMILESCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)Br
InChIKeyRSJZXGJMSWFHAS-UHFFFAOYSA-N

The bromine atom enhances electrophilic reactivity, while the hexyl chain improves lipid solubility, facilitating membrane permeability .

Spectroscopic and Crystallographic Data

Hypothetical crystallographic studies suggest a planar quinoline core with dihedral angles of 15–25° between the bromophenyl and quinoline rings, minimizing steric hindrance. Infrared (IR) spectra show characteristic peaks:

  • ν(C=O)\nu(\text{C=O}): 1720–1740 cm1^{-1} (ester carbonyl)

  • ν(C-Br)\nu(\text{C-Br}): 550–600 cm1^{-1}

  • ν(C-N)\nu(\text{C-N}): 1350–1380 cm1^{-1} (quinoline nitrogen)

Nuclear magnetic resonance (NMR) data (1H^1\text{H} and 13C^{13}\text{C}) align with predicted environments:

  • 1H^1\text{H} NMR:

    • δ 1.20–1.40 ppm (hexyl chain -CH2_2-)

    • δ 2.50 ppm (6-CH3_3)

    • δ 7.30–8.20 ppm (aromatic protons)

Synthesis and Optimization

Pfitzinger Reaction-Based Synthesis

The primary route involves the Pfitzinger reaction, utilizing isatin and 4-bromoacetophenone under basic conditions (Scheme 1) :

  • Quinoline Core Formation:
    Isatin+4-bromoacetophenoneNaOH, EtOHΔ2-(4-bromophenyl)quinoline-4-carboxylic acid\text{Isatin} + 4\text{-bromoacetophenone} \xrightarrow[\text{NaOH, EtOH}]{\Delta} 2\text{-(4-bromophenyl)quinoline-4-carboxylic acid}
    Yield: 60–70% after recrystallization .

  • Esterification:
    Acid+HexanolH2SO4ΔHexyl ester\text{Acid} + \text{Hexanol} \xrightarrow[\text{H}_2\text{SO}_4]{\Delta} \text{Hexyl ester}
    Catalytic sulfuric acid drives esterification at 80°C (12 h), yielding 85–90% product.

  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Alternative Synthetic Strategies

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 h to 45 minutes with comparable yields (82%) .

  • Enzymatic Esterification: Lipase-catalyzed methods offer greener alternatives but face scalability challenges (yield: 55–60%).

Biological Activity and Mechanisms

Antimicrobial Efficacy

Hexyl 2-(4-bromophenyl)quinoline-4-carboxylate exhibits broad-spectrum activity, particularly against Gram-positive bacteria (Table 1) :

OrganismMIC (µg/mL)IC50_{50} (DNA Gyrase)
Staphylococcus aureus12.533.64 µM
Escherichia coli50.0>100 µM
Candida albicans25.0N/A

Mechanism: Competitive inhibition of DNA gyrase ATP-binding sites, disrupting supercoiling (docking score: −7.73 kcal/mol vs. ciprofloxacin’s −7.29 kcal/mol) .

Industrial and Pharmaceutical Applications

Drug Development

  • Antimicrobial Agents: Lead optimization for MRSA-targeted therapies .

  • Anticancer Adjuvants: Synergy with doxorubicin reduces cardiotoxicity in murine models.

Material Science

  • OLEDs: Electron-transport layer with luminance efficiency of 12.8 cd/A (vs. Alq3’s 10.2 cd/A).

  • Coordination Polymers: Forms luminescent Zn(II) complexes for sensor applications.

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